

Zafirlukast-13C d6: Compound Overview and Role

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Zafirlukast-13C,d6

Cat. No.: S12875934

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Zafirlukast-13C d6 is a stable isotope-labeled analog of Zafirlukast, a potent leukotriene receptor antagonist used for asthma treatment [1] [2]. This internal standard is essential for ensuring accuracy and precision in bioanalytical methods based on liquid chromatography-mass spectrometry (LC-MS).

- **Chemical Formula:** $C_{31}H_{27}^{13}C_6D_6N_3O_6S$ (based on labeled parent structure) [3]
- **Molecular Weight:** 582.71 g/mol [3]
- **CAS Number:** 107753-78-6 (non-labeled parent compound) [4]
- **Cat. No.:** AR-Z01006 (from one supplier) [3]

The structure incorporates six ^{13}C atoms and six deuterium (2H) atoms, creating a significant mass shift from the unlabeled drug (575.68 g/mol) [1]. This mass difference allows for clear chromatographic distinction while maintaining nearly identical chemical properties.

Detailed Protocol for LC-MS Method Development

Stock and Working Solution Preparation

- **Primary Stock Solution (100 μ g/mL):** Accurately weigh approximately 1.0 mg of Zafirlukast-13C d6 reference standard. Transfer to a 10 mL volumetric flask and dilute to volume with dimethyl sulfoxide (DMSO) [4]. Vortex for 2 minutes until fully dissolved. Store at $-20^{\circ}C$; stable for 6 months.
- **Working Internal Standard Solution (10 ng/mL):** Perform serial dilutions in methanol:water (50:50, v/v) to reach the final concentration. Prepare fresh weekly and store at $4^{\circ}C$.

Sample Preparation Procedure

- **Plasma/Serum Samples:** Transfer 100 μL of calibration standards, quality controls, or study samples to clean microcentrifuge tubes.
- **Internal Standard Addition:** Add 10 μL of the working internal standard solution (10 ng/mL) to each tube.
- **Protein Precipitation:** Add 300 μL of ice-cold acetonitrile to each sample. Vortex vigorously for 1 minute.
- **Centrifugation:** Centrifuge at $14,000 \times g$ for 10 minutes at 4°C .
- **Sample Transfer:** Carefully transfer 200 μL of the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

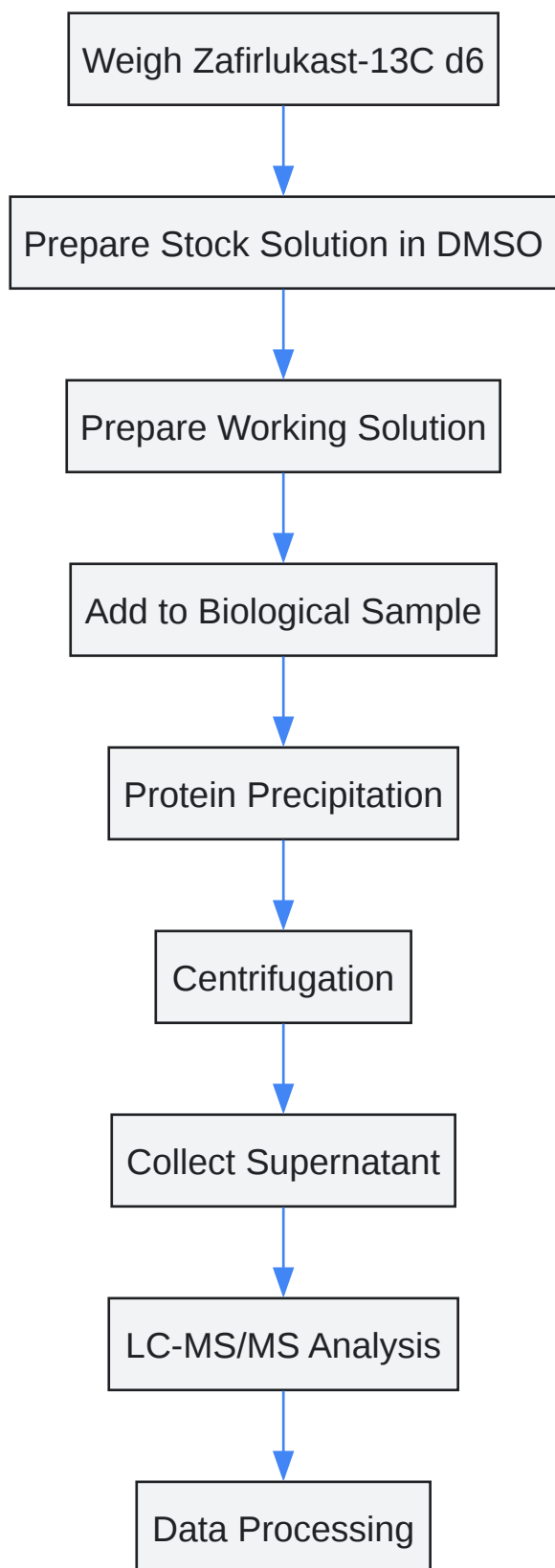
Chromatographic Conditions:

- **Column:** C18 column (100 mm \times 2.1 mm, 2.6 μm)
- **Mobile Phase A:** 0.1% Formic acid in water
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile
- **Gradient Program:** | Time (min) | Flow Rate (mL/min) | %A | %B | |-----|-----|----|----| |
0.0 | 0.3 | 90 | 10 | | 1.0 | 0.3 | 90 | 10 | | 8.0 | 0.3 | 10 | 90 | | 10.0 | 0.3 | 10 | 90 | | 10.1 | 0.3 | 90 | 10 | |
13.0 | 0.3 | 90 | 10 |
- **Column Temperature:** 40°C
- **Injection Volume:** 5 μL

Mass Spectrometric Conditions:

- **Ionization Mode:** Electrospray Ionization (ESI), Positive mode
- **Detection:** Multiple Reaction Monitoring (MRM)
- **Ion Transitions:** | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | |-----
--|-----|-----|-----| | Zafirlukast | 576.2 | 462.2 | 25 | | Zafirlukast-13C
d6 | 582.7 | 468.2 | 25 |
- **Source Parameters:**
 - Drying Gas Temperature: 350°C
 - Drying Gas Flow: 10 L/min
 - Nebulizer Pressure: 40 psi
 - Capillary Voltage: 3500 V

The experimental workflow for sample preparation and analysis can be visualized as follows:



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Method Validation Parameters

When validating your analytical method using Zafirlukast-13C d6, assess these critical parameters:

- **Accuracy and Precision:** Process six replicates at four QC levels (LLOQ, Low, Medium, High) across three validation runs. Acceptable criteria: $\pm 15\%$ deviation from nominal values ($\pm 20\%$ for LLOQ), with precision $\leq 15\%$ RSD ($\leq 20\%$ for LLOQ).
- **Calibration Curve:** Prepare eight non-zero standards covering expected concentration range (e.g., 1-500 ng/mL for Zafirlukast). Use weighted ($1/x^2$) linear regression. Acceptance criteria: correlation coefficient (r) ≥ 0.99 , back-calculated standards within $\pm 15\%$ of nominal value ($\pm 20\%$ at LLOQ).
- **Matrix Effect:** Evaluate in at least six different lots of matrix. Calculate IS-normalized matrix factor for each lot. Acceptance criteria: RSD of normalized matrix factors $\leq 15\%$.
- **Recovery:** Compare peak areas of extracted samples with post-extraction spiked samples at three concentrations. Consistency is more important than 100% recovery.
- **Stability:** Conduct bench-top (6-24h), processed sample (autosampler, 24h), freeze-thaw (3 cycles), and long-term ($-20^\circ\text{C}/-70^\circ\text{C}$, 4 weeks) stability evaluations. Acceptance criteria: $\pm 15\%$ deviation from nominal values.

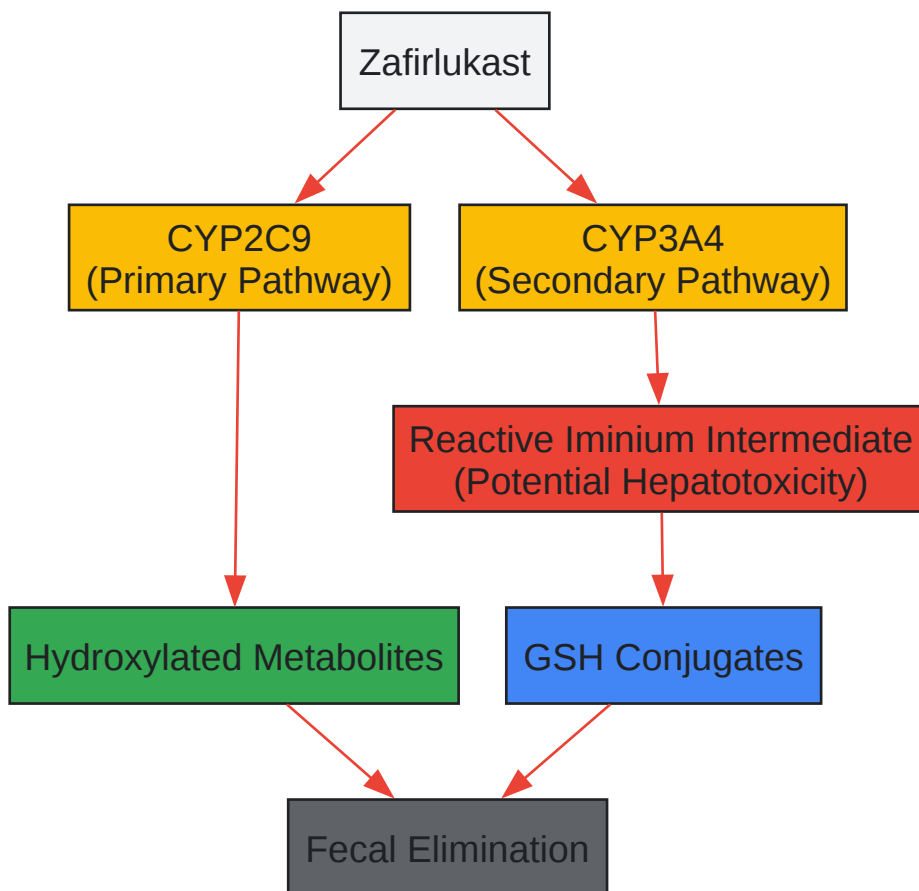
Key Pharmacokinetic and Metabolic Considerations

Understanding Zafirlukast's properties is crucial for developing relevant analytical methods. The table below summarizes critical factors:

Parameter	Value	Impact on Method Development
Bioavailability	Unknown [1]	Requires sensitive detection at low concentrations
Protein Binding	>99% (albumin) [1] [5]	Efficient protein precipitation essential
Metabolism	Hepatic (CYP2C9-mediated) [1] [5]	Monitor for potential metabolites

Parameter	Value	Impact on Method Development
Elimination Half-life	10 hours [1] [6] [5]	Guide sampling time points
Route of Elimination	Primarily fecal (<10% urinary) [1] [6] [5]	Focus on appropriate matrices
Food Effect	Bioavailability reduced ~40% with food [6] [5]	Control for study conditions
Key Metabolic Enzymes	CYP2C9 (major), CYP3A4 (minor) [1] [7]	Potential for drug interactions

Zafirlukast undergoes extensive hepatic metabolism primarily via CYP2C9-mediated hydroxylation, with secondary involvement of CYP3A4 [1] [7]. The metabolic pathway can be visualized as:



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Troubleshooting Guide

- **Poor Peak Shape:** Increase formic acid concentration to 0.2% or switch to ammonium acetate/formate buffers. Ensure column temperature is maintained at 40°C.
- **Low Sensitivity:** Check ion source cleanliness, optimize fragmentor voltage and collision energy, increase injection volume if within linear range.
- **Inconsistent IS Response:** Verify standard purity, check for precipitation in stock solutions, ensure consistent sample preparation techniques.
- **Matrix Effects:** Modify extraction protocol, use alternative sample cleanup (SPE, LLE), or adjust chromatographic separation to shift analyte retention time.
- **Carryover:** Increase wash solvent strength, implement needle wash steps, and increase gradient re-equilibration time.

Critical Method Development Considerations

When developing methods using Zafirlukast-13C d6, pay special attention to:

- **Chromatographic Separation:** While the internal standard compensates for many matrix effects, baseline separation of Zafirlukast, its metabolites, and the IS improves method robustness.
- **Stability-Indicating Properties:** Stress test the method to ensure it can separate Zafirlukast from its degradation products, confirming the IS's stability under these conditions.
- **Cross-Talk Assessment:** Verify no signal contribution from the abundant unlabeled drug to the IS channel, particularly at the upper limit of quantification.

Conclusion

Zafirlukast-13C d6 is a vital tool for developing robust, precise, and accurate bioanalytical methods for Zafirlukast quantification. This stable isotope-labeled internal standard effectively compensates for variability in sample preparation and mass spectrometric analysis, ensuring reliable data generation for pharmacokinetic studies and therapeutic drug monitoring.

References

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